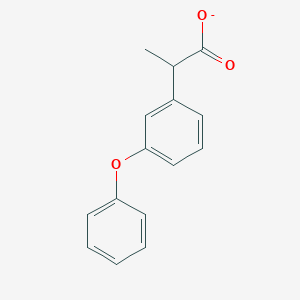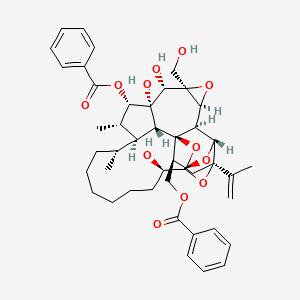
7-iodoquinolin-4-amine
Vue d'ensemble
Description
4-Amino-7-iodoquinoline, also known as 4-Amino-7-iodoquinoline, is a useful research compound. Its molecular formula is C9H7IN2 and its molecular weight is 270.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
La quinoléine, la structure de base de la 7-iodoquinolin-4-amine, joue un rôle majeur dans le domaine de la chimie médicinale . Elle constitue un échafaudage essentiel pour les pistes de découverte de médicaments . Les composés à base de quinoléine sont connus pour leurs activités antipaludiques, antimicrobiennes et anticancéreuses .
Découverte de médicaments
La quinoléine est devenue un composé hétérocyclique essentiel en raison de ses applications polyvalentes dans les domaines de la chimie organique industrielle et synthétique . Elle est un élément clé dans la découverte de nouveaux médicaments .
Agents anticancéreux
Une série de 2-chloro N-aminoquinoléines substituées ont été préparées et testées contre une lignée cellulaire de cancer du poumon non à petites cellules, A549 . L'un des composés, la 2-chloro-8-méthyl-N-(quinolin-5-yl)quinolin-4-amine, s'est avéré actif avec une valeur de concentration d'inhibition de 29,4 μM .
Chimie organique synthétique
La quinoléine est un composant important en chimie organique synthétique . Une large gamme de protocoles de synthèse ont été rapportés dans la littérature pour la construction de cet échafaudage .
Applications industrielles
La quinoléine est également utilisée dans diverses applications industrielles . Elle est un segment essentiel des composés naturels et synthétiques .
Activités biologiques et pharmaceutiques
Diverses quinoléines et dérivés sélectionnés présentant des activités biologiques et pharmaceutiques potentielles ont été présentés . Ces composés ont montré des valeurs de cytotoxicité remarquables par rapport à la doxorubicine dans les lignées cellulaires MCF-7 .
Mécanisme D'action
Target of Action
7-Iodoquinolin-4-amine, also known as 4-Amino-7-iodoquinoline or 7-IODO-QUINOLIN-4-YLAMINE, is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are often microbial cells, where they exhibit antimicrobial activity . .
Mode of Action
It is known that 4-aminoquinoline derivatives often interact with their targets through nucleophilic aromatic substitution reactions . This interaction can lead to changes in the target cells, often resulting in their death .
Biochemical Pathways
4-aminoquinoline derivatives are known to interfere with various biological and biochemical processes in microbial cells . These can include disruption of DNA replication, protein synthesis, and cell wall synthesis .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Given its antimicrobial activity, it can be inferred that the compound likely leads to the death of microbial cells .
Action Environment
The action environment can greatly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its targets and carries out its action . .
Analyse Biochimique
Biochemical Properties
4-Amino-7-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-Amino-7-iodoquinoline is with enzymes involved in oxidative stress responses. It has been shown to inhibit certain oxidoreductases, thereby modulating the redox state within cells. Additionally, 4-Amino-7-iodoquinoline can bind to DNA and RNA, affecting nucleic acid metabolism and gene expression .
Cellular Effects
The effects of 4-Amino-7-iodoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Amino-7-iodoquinoline has been observed to alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in stress responses, inflammation, and cell cycle regulation .
Molecular Mechanism
At the molecular level, 4-Amino-7-iodoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their structure and function. For instance, 4-Amino-7-iodoquinoline can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can intercalate into DNA, disrupting the double helix and inhibiting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-7-iodoquinoline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Amino-7-iodoquinoline is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to 4-Amino-7-iodoquinoline has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for chronic effects .
Dosage Effects in Animal Models
The effects of 4-Amino-7-iodoquinoline vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of immune responses. At high doses, 4-Amino-7-iodoquinoline can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
4-Amino-7-iodoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Amino-7-iodoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization. Additionally, 4-Amino-7-iodoquinoline can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
4-Amino-7-iodoquinoline exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
7-iodoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLVKANMLYHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193151 | |
| Record name | 4-Amino-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-16-2 | |
| Record name | 4-Amino-7-iodoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040107162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)










![4-amino-13-(4-fluorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B1229006.png)
